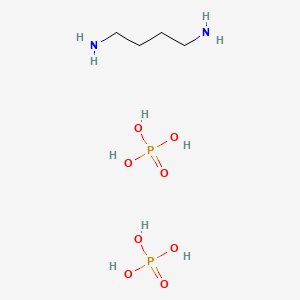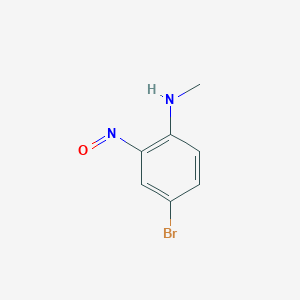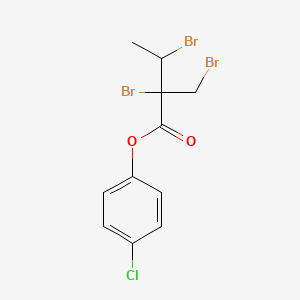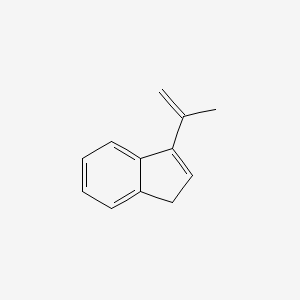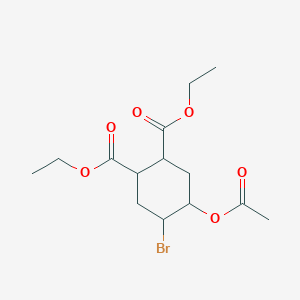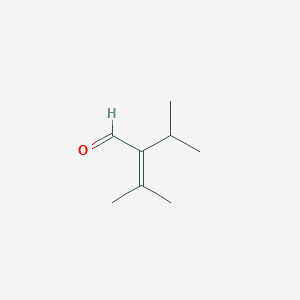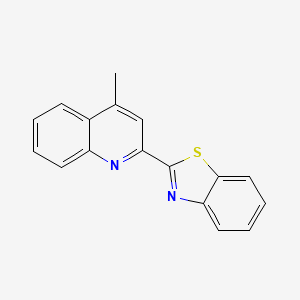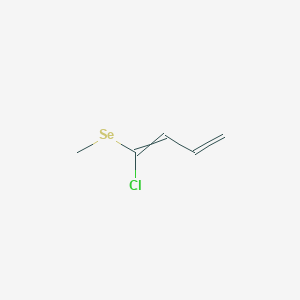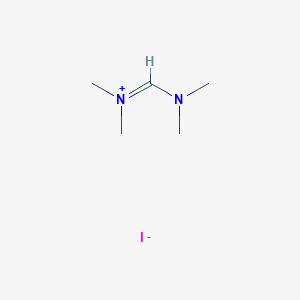
(Dimethylamino)-N,N-dimethylmethaniminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylamino)-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound with a unique structure that includes a dimethylamino group and an iodide ion. This compound is known for its various applications in organic synthesis and medicinal chemistry due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)-N,N-dimethylmethaniminium iodide typically involves the reaction of dimethylamine with formaldehyde and hydrogen iodide. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalysts: Acidic catalysts like hydrochloric acid can be employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:
- Mixing dimethylamine and formaldehyde in a reactor.
- Adding hydrogen iodide to the mixture.
- Maintaining the reaction at a controlled temperature.
- Isolating the product through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylamino)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It participates in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates are employed under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(Dimethylamino)-N,N-dimethylmethaniminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Dimethylamino)-N,N-dimethylmethaniminium iodide involves its interaction with biological molecules through ionic and covalent bonding. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s molecular targets include various enzymes and receptors involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylammonium iodide: Similar structure but with three methyl groups instead of two dimethylamino groups.
Tetramethylammonium iodide: Contains four methyl groups attached to the nitrogen atom.
Dimethylaminoethyl chloride: Similar functional group but with a chloride ion instead of iodide.
Uniqueness
(Dimethylamino)-N,N-dimethylmethaniminium iodide is unique due to its specific combination of dimethylamino groups and iodide ion, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63207-50-1 |
|---|---|
Formule moléculaire |
C5H13IN2 |
Poids moléculaire |
228.07 g/mol |
Nom IUPAC |
dimethylaminomethylidene(dimethyl)azanium;iodide |
InChI |
InChI=1S/C5H13N2.HI/c1-6(2)5-7(3)4;/h5H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
LCGABSSLYOJTBF-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C=[N+](C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


